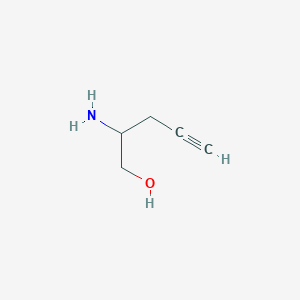

2-Aminopent-4-yn-1-ol

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry Scaffolds

2-Aminopent-4-yn-1-ol serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules. smolecule.com Its utility stems from the presence of multiple reactive sites within its structure. The compound's molecular formula is C₅H₉NO. smolecule.com

In the realm of medicinal chemistry, molecular scaffolds form the core structure of a drug molecule to which various functional groups are attached. The structure of this compound, containing both an amino and a hydroxyl group in a specific spatial arrangement, along with a terminal alkyne, makes it a valuable scaffold for developing new therapeutic agents. smolecule.com Preliminary research has suggested that the compound may have potential applications as an antitumor, antimicrobial, and antiviral agent, although the mechanisms are still under investigation. smolecule.comsmolecule.com Its ability to interact with biological targets is a key area of interest for researchers. smolecule.com

Recent studies have highlighted its use in advanced synthetic methodologies. For instance, it has been employed in electrophilic cyclization reactions to produce iododihydrofurans and in ruthenium-catalyzed reductive aminations to form 1,3-amino alcohols. smolecule.com

Strategic Value of Amino Alcohol and Alkyne Functionalities in Chemical Building Blocks

The strategic value of this compound lies in its unique combination of an amino alcohol and an alkyne functional group, which provides a wide range of reactivity. smolecule.com

Amino Alcohols: The 1,2- and 1,3-amino alcohol motifs are fundamental structural units found in numerous natural products and pharmaceuticals. diva-portal.orgresearchgate.netacs.org Their presence is often crucial for the biological activity of these molecules. The development of synthetic routes to access enantiomerically pure amino alcohols is a significant area of research in organic chemistry. diva-portal.org These functional groups can be introduced into molecules through various methods, including the derivatization of amino acids or through asymmetric reactions on alkenes. diva-portal.org

Alkyne Functionality: The terminal alkyne group is a highly versatile functional group in organic synthesis. It is a key component in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. iris-biotech.de The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, used to form stable triazole rings, linking different molecular fragments. iris-biotech.de Alkynes can also participate in a variety of other transformations, including palladium-catalyzed coupling reactions like the Sonogashira cross-coupling, which are instrumental in forming carbon-carbon bonds. nih.gov The reactivity of the alkyne allows for its incorporation into polymers and other materials. smolecule.com

The propargylamine (B41283) moiety, a substructure within this compound, has been identified as a significant pharmacophore in medicinal chemistry, particularly in the development of drugs for neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govtandfonline.comwisdomlib.org Compounds containing this moiety, such as selegiline (B1681611) and rasagiline, are known inhibitors of monoamine oxidase-B (MAO-B). wisdomlib.org

Table 1: Functional Group Reactivity in this compound This table is interactive. You can sort and filter the data.

| Functional Group | Type of Reactions | Significance |

|---|---|---|

| Amino Group (-NH₂) | Nucleophilic substitution, Amide formation | Allows for the attachment of various side chains and incorporation into larger molecules like peptides. smolecule.comresearchgate.net |

| Hydroxyl Group (-OH) | Oxidation, Esterification, Etherification | Can be converted to other functional groups like ketones or aldehydes, or used as a point of connection. smolecule.comsmolecule.com |

| Alkyne Group (-C≡CH) | Click Chemistry (e.g., CuAAC), Sonogashira coupling, Reduction, Hydration | Enables facile linking to other molecules, formation of carbon-carbon bonds, and conversion to alkenes or alkanes. smolecule.comiris-biotech.de |

Historical Development of Research on Alkyne-Functionalized Amino Alcohols

Research into alkyne-functionalized amino alcohols is part of the broader history of the development of synthetic methodologies for creating complex organic molecules. The journey to understanding and utilizing these compounds has been driven by the need for new chemical entities in materials science and medicine.

The development of multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), has provided efficient ways to synthesize propargylamines. researchgate.net This type of reaction is valued for its atom economy and operational simplicity. researchgate.net

A significant advancement in the use of alkyne-containing building blocks came with the advent of palladium- and copper-catalyzed cross-coupling reactions. These methods, developed over the latter half of the 20th century, allow for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The Sonogashira coupling, for example, is a widely used method for the synthesis of alkynyl-substituted aromatic compounds. nih.gov

The early 21st century saw the rise of "click chemistry," a concept introduced by K. Barry Sharpless, which has had a profound impact on drug discovery, chemical biology, and materials science. iris-biotech.de The high efficiency and selectivity of the azide-alkyne cycloaddition have made alkynyl-functionalized molecules, including those with amino alcohol backbones, highly sought-after building blocks. iris-biotech.de

More recently, gold-catalyzed reactions have emerged as a powerful tool for activating alkynes, leading to new cyclization strategies for synthesizing complex heterocyclic structures from starting materials like 3-aminopent-4-yn-1-ols. researchgate.netacs.org Concurrently, advances in photocatalysis are providing novel, light-driven methods for preparing amino alcohols. acs.org The continuous development of such innovative synthetic methods ensures that the research and application of alkyne-functionalized amino alcohols will continue to expand.

Table 2: Timeline of Key Developments in Alkyne and Amino Alcohol Chemistry This table is interactive. You can sort and filter the data.

| Period | Development | Impact on Alkyne-Functionalized Amino Alcohols |

|---|---|---|

| Mid-20th Century | Development of organometallic chemistry | Laid the groundwork for catalytic reactions involving alkynes. |

| Late 20th Century | Invention of Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) | Enabled efficient synthesis of complex molecules containing alkyne moieties. nih.govbohrium.com |

| Early 2000s | Introduction of "Click Chemistry" | Revolutionized the use of alkynes for bioconjugation and material science, increasing the value of alkyne-functionalized building blocks. iris-biotech.de |

| 2010s - Present | Advancements in Gold-catalysis and Photocatalysis | Provided new, mild, and highly selective methods for synthesizing and modifying amino alcohols and alkynes. acs.orgresearchgate.netacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminopent-4-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-3-5(6)4-7/h1,5,7H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJYGCIFADHREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminopent 4 Yn 1 Ol

Chemo- and Regioselective Synthetic Routes

The presence of multiple reactive functional groups in 2-Aminopent-4-yn-1-ol—a primary amine, a primary alcohol, and a terminal alkyne—necessitates synthetic routes with high chemo- and regioselectivity. Chemoselectivity ensures that only the desired functional group reacts in the presence of others, while regioselectivity governs where on a molecule a reaction occurs.

Multi-step synthesis involves the sequential transformation of a starting material through a series of intermediate compounds to arrive at the final product. nih.govyoutube.com This linear approach allows for the careful and controlled introduction of functional groups. A plausible multi-step synthesis of this compound could commence from a simple, commercially available starting material such as propargyl alcohol.

A hypothetical multi-step synthesis could be envisioned as follows:

Protection of the alcohol: The hydroxyl group of propargyl alcohol is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl, TBDMS) to prevent it from reacting in subsequent steps.

Introduction of the amino group precursor: The protected propargyl alcohol can then be functionalized. For example, an aldehyde functionality can be introduced at the terminal position, followed by a reaction to introduce a nitrogen-containing group.

Formation of the amino alcohol: The nitrogen-containing group can be converted to an amine, and the adjacent carbonyl can be reduced to a hydroxyl group.

Deprotection: The protecting group on the initial alcohol is removed to yield this compound.

Table 1: Illustrative Multi-Step Synthesis of a Propargylamine (B41283) Derivative

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

|---|---|---|---|

| 1 | Protection of Alcohol | TBDMSCl, Imidazole, DMF | >95 |

| 2 | Oxidation to Aldehyde | PCC, DCM | 80-90 |

| 3 | Reductive Amination | NH4OAc, NaBH3CN, MeOH | 60-70 |

For this compound, a convergent strategy could involve the synthesis of two key fragments:

Fragment A: A propargyl-containing unit.

Fragment B: An amino alcohol precursor.

Stereoselective and Asymmetric Synthesis of this compound

The carbon atom bearing the amino and hydroxyl groups in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. Stereoselective synthesis aims to produce a specific stereoisomer. wikipedia.org Asymmetric synthesis is a type of stereoselective synthesis where a chiral influence is used to produce one enantiomer in excess over the other. mdpi.comresearchgate.net

A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. researchgate.net Evans oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries. ucl.ac.ukrsc.org

In the context of synthesizing a specific enantiomer of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of either the amine or the hydroxyl group. For example, a glycine (B1666218) enolate equivalent attached to a chiral auxiliary could be alkylated with a propargyl halide. The chiral auxiliary would shield one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary and reduction of the carbonyl group would yield the enantiomerically enriched amino alcohol.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Diastereomeric Excess (de) |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | >95% |

| Pseudoephedrine | Alkylations of amides | >90% |

| (S)-Indoline | Asymmetric synthesis of 1,2-amino alcohols | Up to >99% nih.gov |

Asymmetric catalysis is a powerful strategy for the synthesis of chiral molecules, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. mdpi.comresearchgate.net This approach is highly atom-economical and is widely used in both academic and industrial settings. Various types of asymmetric catalysis could be employed for the synthesis of this compound.

For instance, the asymmetric alkynylation of an imine is a common method for synthesizing chiral propargylamines. nih.gov A chiral catalyst, often a complex of a transition metal with a chiral ligand, would coordinate to the imine and the alkyne, facilitating the addition of the alkyne to one face of the imine, leading to an enantiomerically enriched product.

Another approach could be the asymmetric reduction of a propargyl ketone precursor. A chiral reducing agent or a catalyst such as a Noyori-type hydrogenation catalyst could be used to reduce the ketone to the corresponding alcohol with high enantioselectivity.

Table 4: Examples of Asymmetric Catalysis for Propargylamine Synthesis

| Catalyst System | Reaction Type | Enantiomeric Excess (ee) |

|---|---|---|

| Cu(I)/PyBox | Reductive Alkynylation of Amides | Moderate to good chemrxiv.org |

| Brønsted Base | Mannich-type synthesis of propargylamines | High nih.gov |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild reaction conditions. nih.govnih.gov Enzymes are inherently chiral and can exhibit exquisite enantio-, regio-, and chemoselectivity.

For the synthesis of chiral this compound, several classes of enzymes could be employed. For example, a transaminase could be used for the asymmetric amination of a corresponding hydroxy ketone precursor. ucl.ac.uk Alternatively, a ketoreductase or an alcohol dehydrogenase could be used for the enantioselective reduction of an amino ketone precursor to the desired amino alcohol. frontiersin.orgacs.org These biocatalytic methods are often environmentally friendly and can provide access to highly enantiopure products.

The development of "designer enzymes" through directed evolution has further expanded the scope of biocatalysis, allowing for the creation of biocatalysts with tailored substrate specificities and selectivities. frontiersin.org

Table 5: Biocatalytic Approaches to Chiral Amino Alcohols

| Enzyme Class | Transformation | Key Advantages |

|---|---|---|

| Transaminase (TAm) | Asymmetric amination of ketones | High enantioselectivity ucl.ac.uk |

| Ketoreductase (KRED) | Asymmetric reduction of ketones | Broad substrate scope, high ee frontiersin.org |

| Alcohol Dehydrogenase (ADH) | Enantioselective reduction of ketones | Commercially available, well-studied acs.org |

Sustainable and Green Chemistry Approaches to Synthesis

In modern organic synthesis, the adoption of sustainable practices is paramount. For the synthesis of propargylamines and amino alcohols, which are structurally related to this compound, green chemistry approaches have been successfully implemented to enhance the environmental and economic viability of production processes. These strategies primarily focus on alternative reaction media and the development of highly efficient and reusable catalytic systems.

Traditional organic syntheses often rely on large quantities of volatile organic compounds (VOCs) as solvents, which contribute significantly to chemical waste and pose environmental and health risks. researchgate.net Green chemistry seeks to replace these hazardous solvents with safer alternatives or to eliminate their use entirely.

Solvent-Free Reactions: Conducting reactions under solvent-free, or neat, conditions is a highly effective green chemistry strategy. researchgate.net This approach reduces waste, simplifies purification procedures, lowers costs, and can often lead to shorter reaction times and higher yields. rsc.org For the synthesis of β-amino alcohols, a convenient method involves the ring-opening of epoxides with amines, which can be carried out in a sealed ampoule at 90°C in high yields without any solvent. tandfonline.com Similarly, the A³ coupling reaction (a three-component reaction of an aldehyde, an alkyne, and an amine) to produce propargylamines, a class of compounds that includes this compound, is often performed under solvent-free conditions. researchgate.netnih.gov For example, using a silica-supported copper catalyst, the A³ coupling can be achieved at 80°C with just 1 mol% of the catalyst. nih.gov

Aqueous Medium Syntheses: Water is an ideal green solvent due to its abundance, non-toxicity, non-flammability, and low cost. While organic compounds often have limited solubility in water, various techniques have been developed to facilitate aqueous-phase reactions. The mild aminolysis of epoxides, for instance, can proceed in water to yield β-amino alcohols with high selectivity and in excellent yields without the need for any catalyst. organic-chemistry.org In some cases, ruthenium-catalyzed reactions for the transformation of amino alcohols can use water as both the solvent and the source of the oxygen atom, representing a highly atom-economical and environmentally friendly method. acs.org

The table below summarizes findings for green synthesis approaches relevant to amino alcohol and propargylamine production.

| Approach | Reactants | Catalyst | Conditions | Yield | Reference |

| Solvent-Free | Epoxides, Amines | Zinc(II) perchlorate (B79767) hexahydrate | Room Temperature | High | organic-chemistry.org |

| Solvent-Free | Aldehydes, Alkynes, Amines | Silica-supported Copper | 80 °C | Good to Excellent | nih.gov |

| Aqueous | Epoxides, Amines | None | Room Temperature | Excellent | organic-chemistry.org |

| Aqueous | Amino alcohols | Ruthenium pincer complex | Varies | Excellent | acs.org |

This table is interactive. Click on the headers to sort the data.

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The focus is on developing catalysts that are not only highly active (requiring low loadings) but also robust enough to be recovered and reused multiple times.

Catalyst Efficiency: High catalyst efficiency is crucial for minimizing waste and cost. An efficient catalyst can achieve high product conversion in a short time with a very small amount of catalyst. For instance, a silver-based N-heterocyclic carbene (NHC) catalyst supported on a metal-organic framework (MOF) demonstrated excellent activity in the A³-coupling reaction, reaching full conversion for the model reaction within just one hour under ambient conditions. rsc.org In the realm of biocatalysis, the catalytic efficiency of enzymes can be dramatically improved through protein engineering, leading to higher turnover numbers and enhanced performance for the synthesis of chiral amino alcohols. frontiersin.org

Recyclable Catalytic Systems: The ability to easily separate a catalyst from the reaction mixture and reuse it for multiple cycles is a key aspect of sustainable synthesis. This is often achieved by using heterogeneous catalysts, which are in a different phase from the reactants. tandfonline.com Various materials have been employed as supports for catalytic metals, including silica, carbon nitride (C3N4), titanium dioxide (TiO2), and magnetic nanoparticles. nih.govtandfonline.comnih.gov

A heterogeneous copper/C3N4 composite, for example, was used for the synthesis of propargylamines and could be easily recovered by centrifugation and reused for more than five cycles without a significant loss of catalytic activity. nih.govsemanticscholar.org Similarly, copper nanoparticles supported on titanium dioxide (CuNPs/TiO2) were effectively reused for up to four consecutive cycles in the solvent-free synthesis of propargylamines. nih.gov One of the most durable systems reported involves a silica-supported copper catalyst that remained efficient for up to 15 cycles. nih.gov The use of magnetic nanoparticles as catalyst supports is particularly advantageous as it allows for simple catalyst recovery using an external magnet. tandfonline.com

The following table details the performance of various recyclable catalysts used in the synthesis of propargylamines via the A³ coupling reaction.

| Catalyst | Support Material | Solvent | No. of Cycles | Final Yield/Activity | Reference |

| Cu | Carbon Nitride (C3N4) | Toluene | >5 | Satisfactory yields | nih.govsemanticscholar.org |

| Ag-NHC | Metal-Organic Framework (MOF) | Toluene | 4 | No significant loss of activity | rsc.org |

| CuNPs | Titanium Dioxide (TiO2) | Solvent-Free | 4 | Good to Excellent | nih.gov |

| Cu | Silica | Solvent-Free | 15 | Efficient performance | nih.gov |

| Cu/C | Biomass-derived Carbon | Solvent-Free | 4 | Stable performance | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Elucidation of Reaction Mechanisms and Transformative Pathways of 2 Aminopent 4 Yn 1 Ol

Mechanistic Investigations of Amino Group Reactivity

The primary amino group at the C-2 position is a potent nucleophile and a site for various modifications. Its reactivity is central to the derivatization and subsequent transformation of the molecule. Protecting this group is often a crucial first step to selectively react with the alcohol or alkyne moieties.

Nucleophilic Additions and Substitutions

The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile, capable of attacking a variety of electrophilic centers. This fundamental reactivity allows for N-alkylation and N-arylation reactions. In a typical nucleophilic substitution, the amine attacks an alkyl halide, displacing the halide leaving group to form a secondary amine. However, this process can be difficult to control, often leading to over-alkylation.

A more controlled and widely used transformation is the protection of the amine, which also proceeds via nucleophilic attack. This is a critical step in multi-step syntheses to prevent unwanted side reactions. A common method is the formation of a carbamate, such as a tert-butoxycarbonyl (Boc) protected amine.

Amide and Imine Formation Dynamics

Amide bond formation is a cornerstone of organic synthesis. The amino group of 2-aminopent-4-yn-1-ol readily reacts with acylating agents like acid chlorides, anhydrides, or activated esters to form stable amide linkages. A prevalent example is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, which yields the N-Boc protected derivative. This reaction proceeds through the nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride (B1165640), followed by the departure of the leaving group. The use of protecting groups like Boc or Fmoc is essential to modulate the nucleophilicity of the amine and direct reactivity towards other parts of the molecule. google.com

The primary amine can also undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This acid-catalyzed reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. wikipedia.org Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form an iminium ion. wikipedia.orggold-chemistry.org A final deprotonation step yields the C=N double bond of the imine. wikipedia.orggold-chemistry.org This reversible process is fundamental in dynamic covalent chemistry and can be used to form cyclic structures if an aldehyde or ketone is present in a suitable position, a reaction observed in analogs like 2-aminopent-4-en-1-ol (B2433494) which can form pyrrolidine (B122466) rings.

Table 1: Representative Reactions of the Amino Group

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃) | N-Boc-2-aminopent-4-yn-1-ol | Anhydrous solvent (e.g., CH₂Cl₂) |

| Imine Formation | Aldehyde (R'CHO) or Ketone (R'₂CO), Acid catalyst | Imine (Schiff Base) | pH controlled (typically mildly acidic) |

| N-Acylation | Acid Chloride (R'COCl), Base | Amide | Aprotic solvent |

Exploration of Alkyne Functional Group Transformations

The terminal alkyne is arguably the most versatile functional group in this compound, offering a gateway to a vast number of transformations, including carbon-carbon bond formations and the construction of heterocyclic systems.

Metal-Catalyzed Alkyne Additions and Cyclizations (e.g., Click Chemistry, Sonogashira Coupling)

The terminal C-C triple bond is a key substrate for powerful metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction is a highly efficient method for forming a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgmdpi.com The reaction allows for the direct attachment of aromatic or vinylic scaffolds to the pentynyl backbone of the molecule. nih.gov The generally accepted mechanism involves two interconnected catalytic cycles. organic-chemistry.org In the palladium cycle, oxidative addition of the aryl/vinyl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the final coupled product and regenerates the Pd(0) catalyst. Given the mild reaction conditions often employed, Sonogashira coupling is compatible with the other functional groups on the molecule, particularly if the amine is protected. organic-chemistry.org

Click Chemistry: The terminal alkyne makes this compound an ideal participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry". nih.govrsc.org This reaction provides a highly reliable and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). researchgate.netresearchgate.net The reaction is known for its high yields, mild conditions (often in aqueous media), and tolerance of a wide range of functional groups, making it exceptionally useful for bioconjugation and materials science. nih.govrsc.org

Gold-Catalyzed Cyclizations: Gold catalysts, being highly carbophilic ("alkyne-loving"), are exceptionally effective at promoting intramolecular cyclizations of functionalized alkynes. organic-chemistry.orgbeilstein-journals.org While many studies focus on the 3-amino isomer, the principles are directly applicable. organic-chemistry.org For instance, N-protected 5-aminopent-2-yn-1-ol, a close analog, undergoes gold-catalyzed cyclization to efficiently produce N-protected pyrroles. beilstein-journals.orgcore.ac.uk In these reactions, the gold(I) catalyst activates the alkyne toward nucleophilic attack. Depending on which intramolecular nucleophile attacks (the nitrogen of the amine or the oxygen of the alcohol), different heterocyclic rings can be formed. For example, gold-catalyzed reaction of 3-aminopent-4-yn-1-ols can lead to 2-arylidene-3-aminotetrahydrofurans via nucleophilic attack of the hydroxyl group onto the activated alkyne. organic-chemistry.org

Table 2: Metal-Catalyzed Transformations of the Alkyne Group

| Reaction Name | Catalyst System | Coupling Partner / Reactant | Product Type |

| Sonogashira Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | Aryl/Vinyl Halide (R-X) | 5-Aryl/Vinylyl-2-aminopent-4-yn-1-ol |

| CuAAC (Click Chemistry) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Organic Azide (R-N₃) | 1,4-Disubstituted 1,2,3-Triazole |

| Gold-Catalyzed Cyclization | Au(I) or Au(III) complex (e.g., AuCl, Ph₃PAuCl/AgOTf) | Intramolecular (amine or alcohol) | N- or O-Heterocycles (e.g., Pyrroles, Tetrahydrofurans) |

Hydrofunctionalization and Oxidative Functionalization of the Triple Bond

Beyond coupling reactions, the alkyne can undergo addition reactions that install new functional groups. Hydrofunctionalization reactions involve the addition of H-Y across the triple bond. A key example is hydration, where water is added across the alkyne. Gold-catalyzed hydration of terminal alkynes typically follows Markovnikov's rule to produce methyl ketones.

Oxidative functionalization can transform the alkyne into other functionalities. For instance, electrophilic cyclization using reagents like iodine in the presence of a base (e.g., I₂/KOt-Bu) can lead to the formation of iodinated heterocycles, such as iododihydrofurans, through a combined oxidation and cyclization pathway.

Alcohol Functional Group Reactivity and Derivatization Pathways

The primary alcohol at the C-1 position provides another handle for synthetic transformations, most commonly through esterification or oxidation. The reactivity of the alcohol is generally lower than that of the amine, allowing for selective reactions. Often, the amino group is protected first to prevent it from competing in reactions intended for the alcohol.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid (Fischer esterification) or, more efficiently, with a more reactive acylating agent like an acid chloride or anhydride in the presence of a base. This derivatization is useful for modifying the molecule's properties or for introducing another functional handle. Sulfonate esters (e.g., tosylates, mesylates) can also be formed by reacting the alcohol with the corresponding sulfonyl chloride. These sulfonate esters are excellent leaving groups, converting the alcohol into a site for nucleophilic substitution reactions.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically stop at the aldehyde stage. Stronger agents, such as potassium permanganate (B83412) or chromic acid, will generally lead to the carboxylic acid. The choice of oxidant must be made carefully to avoid unwanted reactions with the sensitive alkyne and amine functionalities.

Esterification and Etherification Mechanisms

The hydroxyl group of this compound can undergo esterification and etherification, common transformations for alcohols. However, the presence of the nucleophilic amino group introduces a significant challenge of chemoselectivity.

Esterification: The conversion of the primary alcohol in this compound to an ester typically proceeds via acid-catalyzed esterification, such as the Fischer esterification. chemistrysteps.com The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. byjus.comyoutube.com To prevent the competing N-acylation of the amine, protection of the amino group is often a necessary prerequisite. Common protecting groups for amines include the Carboxybenzyl (Cbz) group or the di-tert-butyl dicarbonate (Boc) group. nerdfighteria.info The general procedure for the synthesis of propargyl esters from amino acids involves treating the amino acid with propargyl alcohol saturated with HCl. nih.gov

Etherification: The formation of an ether from the alcohol moiety of this compound also requires careful consideration of chemoselectivity to avoid preferential N-alkylation. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method for ether formation. numberanalytics.com In the case of amino alcohols, a two-step process is often employed where the alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which is then alkylated. google.com However, the potential for the amino group to also react with the alkylating agent is a significant side reaction. google.com To achieve selective O-alkylation, N-protection is a common strategy. Alternatively, specific reaction conditions and reagents can be chosen to favor etherification. For instance, ferrocenium-based catalysts have been shown to be effective for the etherification of propargylic alcohols. researchgate.net

Oxidation and Rearrangement Reactions

The alcohol and alkyne functionalities of this compound are susceptible to oxidation and rearrangement, leading to a variety of valuable synthetic intermediates.

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. unizin.org The challenge lies in achieving this transformation without affecting the amine or alkyne groups. Various chemoselective oxidation methods have been developed for propargyl and amino alcohols. nih.govd-nb.inforesearchgate.net A notable system involves a copper(I) iodide/TEMPO catalyst, which can selectively oxidize the alcohol under mild, aerobic conditions, leaving the amino and alkyne groups intact. nih.govd-nb.inforesearchgate.net

Table 1: Catalyst Systems for Chemoselective Oxidation of Alcohols

| Catalyst System | Oxidizing Agent | Substrate Type | Key Features |

| Copper(I) iodide/TEMPO/DMAP | Molecular Oxygen | Amino, Propargyl, and Benzyl alcohols | Mild room temperature conditions, high chemoselectivity. nih.govd-nb.info |

| 2-Iodoxybenzoic acid (IBX) | Stoichiometric | Propargyl alcohols | Stoichiometric oxidation system. d-nb.info |

| Ruthenium(II) complexes | - | Propargyl alcohols | Transition-metal-catalyzed oxidation. d-nb.info |

| AZADO/Copper complex | Aerobic | Amino alcohols | Chemoselective aerobic oxidation. nih.gov |

Rearrangement Reactions: Propargyl alcohols are known to undergo several types of rearrangement reactions. One of the most significant is the Meyer-Schuster rearrangement, which involves the acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated ketone or aldehyde. A photocatalytic strategy has been proposed for a Meyer-Schuster rearrangement/cyclization tandem reaction of amino propargyl alcohols to synthesize nitrogen heterocyclic compounds like quinoline-2-ones. bohrium.com Another relevant transformation is the nih.govCurrent time information in Madison County, US.-phospha-Brook rearrangement, which can be used to generate anionic nucleophiles from α-hydroxyphosphonates derived from propargyl alcohols. researchgate.net

Multi-Functional Group Interplay and Cascade Reactions

The true synthetic power of this compound is realized in reactions where multiple functional groups participate in a orchestrated manner, leading to the rapid construction of complex molecular architectures.

Chemoselectivity Challenges and Solutions in Complex Reaction Systems

As highlighted in the preceding sections, the primary challenge in the reactions of this compound is controlling chemoselectivity. The nucleophilicity of the amino group often competes with the reactivity of the hydroxyl and alkyne groups.

Challenges:

N- vs. O-Alkylation/Acylation: In etherification and esterification reactions, the amino group can compete with the hydroxyl group as the nucleophile. google.com

Oxidation: The amino group is susceptible to oxidation, which can lead to undesired byproducts during the oxidation of the alcohol. d-nb.info

Cyclization: In transition metal-catalyzed reactions, the mode of cyclization can be influenced by which heteroatom (N or O) attacks the activated alkyne.

Solutions:

Protecting Groups: The most common strategy to overcome chemoselectivity issues is the use of protecting groups, particularly for the amine functionality. nerdfighteria.info Groups like Boc and Cbz are readily installed and removed, allowing for the selective reaction of the other functional groups. nerdfighteria.info

Catalyst Control: The choice of catalyst can play a crucial role in directing the outcome of a reaction. For instance, gold catalysts are known to be highly effective in activating alkynes for nucleophilic attack, and the ligand on the gold center can influence the regioselectivity of the reaction. researchgate.netnih.gov Similarly, specific ruthenium catalysts have been developed for atom-economical redox isomerization/cyclization cascades. nih.govorganic-chemistry.org

Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature, solvent, and the use of additives can significantly impact chemoselectivity. For example, in gold-catalyzed reactions of 2-alkynyl-phenylamines with α,β-enones, the product distribution can be controlled by altering the reactant ratio and temperature. nih.gov

Tandem and Domino Reaction Sequences Involving this compound

Tandem and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, minimizing waste and purification steps. The trifunctional nature of this compound makes it an ideal substrate for such processes.

Ruthenium-Catalyzed Domino Reactions: A notable example is the ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols. nih.govorganic-chemistry.orgorganic-chemistry.org In this process, the propargyl alcohol first undergoes a redox isomerization to an enal or enone intermediate, which then undergoes an intramolecular cyclization with the tethered amine to form nitrogen heterocycles like pyrrolidines and piperidines. nih.govorganic-chemistry.org

Gold-Catalyzed Cyclizations: Gold catalysts are particularly effective at activating the alkyne functionality of this compound towards intramolecular nucleophilic attack by the hydroxyl or amino group. This has been exploited in the synthesis of various heterocyclic systems. For example, gold-catalyzed cyclization of 3-aminopent-4-yn-1-ols can lead to the formation of 2-arylidene-3-aminotetrahydrofurans. researchgate.net When the reaction is performed in the presence of an external nucleophile, more complex cascade reactions can occur, leading to fused bicyclic structures. researchgate.net A proposed mechanism for some gold-catalyzed reactions of N-protected 5-aminopent-2-yn-1-ol involves the formation of an allene (B1206475) oxide intermediate. researchgate.net

Multi-component Reactions: this compound and related aminoalkynols can participate in multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that contains the structural elements of all the starting materials. organic-chemistry.orgrsc.org These reactions offer a rapid and efficient route to molecular complexity. For instance, copper-catalyzed three-component couplings of alkynes, amines, and carbonyl compounds are powerful methods for the synthesis of complex amino acid derivatives. organic-chemistry.org

Table 2: Examples of Tandem and Domino Reactions

| Reaction Type | Catalyst | Substrate | Product | Key Transformation |

| Domino Redox Isomerization/Cyclization | Ruthenium complex | Tethered aminopropargyl alcohols | Nitrogen heterocycles (pyrrolidines, piperidines) | Isomerization of alkyne to enal/enone followed by intramolecular cyclization. nih.govorganic-chemistry.org |

| Intramolecular Cyclization | Gold(I) complex | 3-Aminopent-4-yn-1-ols | 2-Arylidene-3-aminotetrahydrofurans | Nucleophilic attack of the hydroxyl group on the gold-activated alkyne. researchgate.net |

| Three-Component Coupling | Copper(I) triflate | Ethyl glyoxylate, p-anisidine, terminal alkynes | β,γ-Alkynyl α-amino acid derivatives | Formation of a copper acetylide which reacts with an in-situ generated α-imino ester. organic-chemistry.org |

| Electrophilic Cyclization | Iodine/KOt-Bu | This compound | Iododihydrofurans | Electrophilic activation of the alkyne followed by intramolecular cyclization. smolecule.com |

Advanced Spectroscopic and Structural Analysis in Research of 2 Aminopent 4 Yn 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural characterization of organic molecules like "2-Aminopent-4-yn-1-ol". emerypharma.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity). libretexts.org The ¹³C NMR spectrum indicates the number of distinct carbon environments in the molecule.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like "this compound" and its derivatives. emerypharma.comscribd.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For "this compound," COSY would show correlations between the protons on adjacent carbons, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, providing definitive C-H connectivity. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.comwisc.edu For instance, in "this compound," HMBC can show correlations from the protons of the CH₂OH group to the chiral carbon, and from the acetylenic proton to the adjacent carbons.

A hypothetical table of expected NMR data for "this compound" is presented below. Actual chemical shifts can vary based on solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-1 (in OH) | Broad singlet | - | C-2 |

| H-2 | Multiplet | ~55-65 | C-1, C-3, C-4 |

| H-3 | Multiplet | ~20-30 | C-2, C-4, C-5 |

| H-4 (in C≡CH) | Triplet | ~80-90 (C≡CH) | C-3, C-5 |

| H-5 (in NH₂) | Broad singlet | - | C-2 |

| C-1 (-CH₂OH) | See H-1 | ~60-70 | - |

| C-2 (-CH(NH₂)-) | See H-2 | ~55-65 | - |

| C-3 (-CH₂-) | See H-3 | ~20-30 | - |

| C-4 (-C≡CH) | See H-4 | ~80-90 | - |

| C-5 (-C≡CH) | - | ~70-80 | - |

The flexible nature of "this compound," with its rotatable single bonds, suggests the existence of multiple conformations in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these conformational changes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. researchgate.net Analysis of these temperature-dependent spectra can provide thermodynamic and kinetic parameters for the conformational processes, such as the energy barriers to bond rotation. researchgate.netunibas.it While specific DNMR studies on "this compound" are not widely reported, the principles of this technique are applicable to understanding its dynamic behavior in solution. grantome.comnih.gov

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of "this compound" and its derivatives. rsc.orgconicet.gov.ar By measuring the mass with high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. bris.ac.uknih.gov For "this compound" (C₅H₉NO), HRMS would confirm this formula by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govwikipedia.orgunt.edu This technique is instrumental in elucidating the structure of unknown compounds and for confirming the structure of synthesized molecules. nih.govuci.edu

For "this compound," MS/MS analysis would involve isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for amino alcohols include:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen or oxygen atom. libretexts.org For "this compound," this could lead to the loss of the CH₂OH group or the propargyl group.

Loss of water: Dehydration is a common fragmentation pathway for alcohols. libretexts.org

Loss of ammonia: Cleavage of the C-N bond can result in the loss of NH₃.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, providing strong evidence for the proposed structure.

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |

| [M+H]⁺ | Loss of H₂O | [M+H-H₂O]⁺ |

| [M+H]⁺ | Loss of NH₃ | [M+H-NH₃]⁺ |

| [M+H]⁺ | Loss of CH₂OH | [M+H-CH₂OH]⁺ |

| [M+H]⁺ | Cleavage of C3-C4 bond | Various fragments |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comtriprinceton.orgcigrjournal.org They are particularly useful for identifying the functional groups present in a molecule. americanpharmaceuticalreview.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. triprinceton.org Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. cigrjournal.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. acs.org The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. edinst.com

For "this compound," the characteristic vibrational frequencies would include:

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H stretch (alcohol) | ~3200-3600 (broad) | Weak |

| N-H stretch (amine) | ~3300-3500 (medium) | Weak |

| C≡C-H stretch (terminal alkyne) | ~3300 (sharp, strong) | ~3300 (strong) |

| C≡C stretch (alkyne) | ~2100-2260 (weak to medium) | ~2100-2260 (strong) |

| C-O stretch (alcohol) | ~1000-1260 (strong) | Weak |

| C-N stretch (amine) | ~1020-1250 (medium) | Weak |

The terminal alkyne C≡C stretch is often a strong and sharp signal in the Raman spectrum, making it a particularly useful diagnostic peak. acs.orgnih.gov Conversely, the O-H stretch of the alcohol is typically a broad and prominent feature in the IR spectrum. researchgate.net The combination of IR and Raman data provides a comprehensive vibrational analysis of the molecule, confirming the presence of the key functional groups. chemrxiv.org

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. nih.gov The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the electron density distribution within the crystal, allowing for the calculation of the exact positions of atoms in the crystal lattice, bond lengths, bond angles, and torsional angles. wordpress.com For chiral molecules, X-ray crystallography is particularly powerful as it can be used to determine the absolute configuration of stereocenters, provided that anomalous dispersion effects are accurately measured, often requiring the presence of an atom heavier than oxygen. wordpress.com

The application of X-ray crystallography is not limited to small molecules; it is a crucial tool in structural biology for elucidating the structure of macromolecules like proteins and understanding how they interact with ligands. nih.gov In the context of drug discovery, determining the crystal structure of a ligand bound to its biological target can reveal key intermolecular interactions and guide the design of more potent and selective therapeutic agents.

While a dedicated crystal structure for isolated this compound is not prominently available in public databases, the structural motif is found in more complex molecules that have been analyzed crystallographically. For instance, a derivative of this compound has been co-crystallized with the SARS-CoV-2 NSP3 macrodomain. pdbj.org In such studies, the ligand's conformation and binding pose within the protein's active site are determined with high precision, confirming the absolute stereochemistry of the chiral center in the context of its biological receptor. The analysis of such complex crystal structures provides invaluable data on the molecule's solid-state conformation and its interactions. rsc.orgamericanpharmaceuticalreview.com

Table 1: Representative Crystallographic Data for a Ligand Containing the this compound Moiety This table is illustrative and based on typical data obtained from protein-ligand crystallography studies, such as the one involving a derivative of the target compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| Unit Cell Dimensions | |

| a (Å) | 38.5 |

| b (Å) | 85.2 |

| c (Å) | 45.1 |

| α, γ (°) | 90 |

| β (°) | 99.8 |

| Resolution (Å) | 1.5 |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Elucidation of Enantiomers

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light, providing valuable information about their stereochemistry. nih.gov The two most common methods are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. psu.edu An ECD spectrum consists of positive or negative peaks, known as Cotton effects, which arise from electronic transitions within the molecule's chromophores. psu.edu The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. nih.gov Two enantiomers will produce mirror-image ECD spectra, making it a powerful tool for distinguishing between them and assigning absolute configuration. psu.edu

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. An ORD curve plots this rotation against wavelength, and the shape of the curve, particularly in the region of an absorption band, is characteristic of the molecule's stereochemistry.

For molecules like this compound, the chromophores—specifically the alkyne (C≡C) and hydroxyl (-OH) groups in proximity to the chiral center—are expected to give rise to characteristic signals in the ECD spectrum. While experimental ECD or ORD spectra for this compound are not widely published, the methodology is well-established for analogous chiral amines and amino alcohols. pku.edu.cnnih.gov

In modern practice, the absolute configuration is often determined by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. researchgate.net This involves computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the ECD spectrum for a specific enantiomer (e.g., the R or S configuration). A match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. researchgate.netresearchgate.net This combined experimental and computational approach is a powerful alternative when X-ray crystallography is not feasible, for instance, if the compound fails to crystallize. psu.edu

Table 2: Illustrative Principles of ECD/ORD for Stereochemical Assignment This table outlines the general principles and expected outcomes from a chiroptical analysis of a chiral compound like this compound.

| Technique | Principle | Application to Stereochemistry | Expected Outcome for Enantiomers |

| ECD | Differential absorption of left and right circularly polarized light. | The sign (+ or -) of Cotton effects associated with electronic transitions of chromophores (e.g., alkyne) is determined by the stereocenter's configuration. | Mirror-image spectra. If the (R)-enantiomer shows a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative one of equal magnitude. |

| ORD | Variation of optical rotation with wavelength. | The shape of the ORD curve (plain or anomalous) and the sign of the rotation at various wavelengths are characteristic of the absolute configuration. | Mirror-image ORD curves. |

| Computational Chemistry (TD-DFT) | Quantum chemical calculation of the ECD spectrum for a known absolute configuration. | Comparison of the predicted spectrum with the experimental spectrum allows for unambiguous assignment of the absolute configuration of the synthesized or isolated compound. | A strong correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers confirms its identity. |

Theoretical and Computational Chemistry Studies of 2 Aminopent 4 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and spectroscopic properties. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comnih.govresearchgate.netscirp.org For 2-Aminopent-4-yn-1-ol, DFT calculations would be employed to determine its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity. For instance, the HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. DFT can also be used to calculate various electronic properties such as electron density, electrostatic potential, and dipole moment, which help in understanding intermolecular interactions. mdpi.com

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest available electron state and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |

| Dipole Moment | 2.5 D | A non-zero dipole moment indicates a polar molecule, influencing its solubility and intermolecular forces. |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. researchgate.net These methods can be used to predict various spectroscopic parameters with high accuracy. nih.gov For this compound, ab initio calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov Such predictions are valuable for interpreting experimental spectra and for the structural elucidation of the molecule. nih.gov

Conformational Analysis and Energy Landscape Mapping

Molecules can exist in different spatial arrangements of their atoms, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. researchgate.netnih.gov This is particularly relevant for a flexible molecule like this compound. By mapping the potential energy surface, computational methods can reveal the most stable (lowest energy) conformations and the pathways for conformational changes. nih.govnih.gov This information is crucial for understanding how the molecule's shape influences its properties and biological activity. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, identify reaction pathways, and characterize the high-energy transition states that connect reactants and products. researchgate.netnih.govarxiv.org For this compound, this could involve studying its potential reactions, such as oxidation, reduction, or participation in cycloaddition reactions involving the alkyne group. By calculating the activation energies, chemists can predict the feasibility and kinetics of different reaction pathways. nih.gov

Ligand-Receptor Interaction Modeling for Biological Activity Prediction (Molecular Docking, MD Simulations)

To predict the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.govhw.ac.uk

Molecular Docking : This technique predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netmdpi.comnih.gov By docking this compound into the active sites of various enzymes or receptors, researchers could hypothesize its potential biological targets and mechanism of action. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations : MD simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govnih.govhw.ac.ukmdpi.com An MD simulation of this compound, either in solution or bound to a receptor, would reveal its conformational flexibility, interactions with its environment, and the stability of the ligand-receptor complex. nih.govnih.gov

Spectroscopic Property Prediction from First Principles

"First principles" methods, which are based on quantum mechanics without empirical parameters, can be used to predict a wide range of spectroscopic properties. lancs.ac.uk For this compound, these calculations could provide theoretical predictions of its UV-Vis, IR, and NMR spectra. Comparing these predicted spectra with experimental data is a powerful way to confirm the structure and purity of a synthesized compound.

Biological and Biochemical Interactions of 2 Aminopent 4 Yn 1 Ol and Its Analogs

Exploration of Molecular Targets and Binding Mechanisms

The biological activity of 2-Aminopent-4-yn-1-ol and its analogs is intrinsically linked to their ability to interact with specific molecular targets such as enzymes and receptors.

While detailed enzyme inhibition studies specifically on this compound are an area of ongoing research, the compound and its close analogs have been investigated as inhibitors of specific enzymes. smolecule.com The mechanism of action often involves the reactive alkyne group, which can act as a Michael acceptor or participate in covalent bond formation with active site residues of target enzymes.

A notable analog, 2-aminopent-4-ynoic acid, has been studied in the context of cystathionine-γ-lyase (CSE) inhibition. researchgate.net CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme responsible for the majority of endogenous hydrogen sulfide (B99878) (H2S) production in the cardiovascular system. researchgate.net H2S is a critical signaling molecule, and its dysregulation is implicated in various pathophysiological conditions. researchgate.net The inhibition of CSE is therefore a significant therapeutic target. researchgate.net

Table 1: Enzyme Inhibition by Analogs of this compound

| Enzyme Target | Inhibitor Analog | Significance of Inhibition |

| Cystathionine-γ-lyase (CSE) | 2-Aminopent-4-ynoic acid | Modulation of H2S biogenesis for potential therapeutic applications. researchgate.net |

Investigations are being conducted to understand how this compound interacts with cellular receptors, which could influence signaling pathways crucial for cell function and communication. smolecule.com The amino group is a key feature that can participate in interactions with receptor binding pockets.

In the broader context of related structures, research into Neuropeptide Y (NPY) receptors has led to the development of argininamide-type antagonists for the Y1 receptor and molecular tools for the Y4 receptor. uni-regensburg.de These studies highlight how amino-containing molecules can be tailored to achieve high-affinity binding to specific receptor subtypes. uni-regensburg.de Furthermore, the development of ligands for E3 ubiquitin ligase proteins, such as cereblon (CRBN), demonstrates the potential for complex molecules containing amine functionalities to act as molecular glues or degraders by binding to protein-degradation machinery. google.com

Scaffold Diversity in Natural Product and Drug Discovery Research

The structural framework of this compound serves as a versatile scaffold in the synthesis of diverse and biologically active molecules.

The aminopentynyl moiety is a valuable building block for creating complex molecular architectures. For instance, the related compound (S)-2-aminopent-4-en-1-ol and its derivatives are utilized in the Petasis sequence reactions to generate scaffold diversity in bioactive polycyclic small molecules. nih.govacs.org This approach allows for the rapid synthesis of libraries of compounds for biological screening.

Another powerful application is the use of the alkyne functionality in "click chemistry." A series of 1,2,3-triazolylsterols with leishmanicidal activity were prepared from pregnenolone. conicet.gov.ar The key step involved the reductive amination of the steroid with propargylamine (B41283), an analog of this compound, followed by a copper(I)-catalyzed azide-alkyne cycloaddition to attach various side chains. conicet.gov.ar This strategy showcases the utility of the amino-alkyne scaffold in decorating complex natural products to modulate their biological activity. conicet.gov.ar

Table 2: Examples of Bioactive Scaffolds Derived from this compound Analogs

| Starting Material Analog | Synthetic Strategy | Resulting Bioactive Scaffold | Biological Activity |

| (S)-2-aminopent-4-en-1-ol | Petasis Sequence Reaction | Polycyclic amino alcohols nih.govacs.org | Varied (for screening) |

| Propargylamine | Reductive amination, Click Chemistry | 1,2,3-Triazolylsterols conicet.gov.ar | Leishmanicidal conicet.gov.ar |

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. mdpi.comresearchgate.net This involves substituting a functional group with another that retains similar biological activity. The functional groups of this compound (amine, hydroxyl, alkyne) are all amenable to bioisosteric replacement.

For example, amide bonds in bioactive molecules are often replaced with more stable mimics to improve metabolic stability. nih.gov Heterocycles like 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles are well-established bioisosteres of the amide bond. nih.gov The alkyne group of this compound could be incorporated into such heterocycles, or the entire amino alcohol moiety could be replaced by a different scaffold designed to mimic its spatial arrangement and electronic properties. The design of stable bioisosteres of acylhydrazone-based inhibitors of the aspartic protease endothiapepsin, where an amide linker proved to be an equipotent replacement, exemplifies this approach. nih.gov

Conformationally restricted analogs are designed to lock the molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity. This can be achieved by incorporating the flexible chain of this compound into a ring system. Saturated carbocyclic and heterocyclic scaffolds, such as bicyclo[1.1.1]pentane (BCP), are used as bioisosteres for phenyl rings to improve properties like solubility and metabolic stability while maintaining the correct vector for substituent placement. beilstein-journals.org

Enzymatic Transformations and Biotransformation Pathways

Analogs of this compound can be substrates for various enzymes, leading to specific biotransformations. These enzymatic reactions are valuable for producing chiral compounds and understanding metabolic pathways.

A patent for the synthesis of (2S,3R,4R)-4,5-dihydroxyisoleucine describes an enzymatic resolution step where a 2-aminopent-4-enoic amide derivative is selectively converted by an acylase, specifically acylase I from Aspergillus melleus, to yield (2S,3S)-2-aminopent-4-enoic acid. google.com This demonstrates the potential for enzymes to stereoselectively act on substrates containing the aminopentenyl backbone. The same synthetic scheme also describes the conversion of an epoxy-pentanoic acid derivative into a dihydroxy derivative via an enzymatic reaction catalyzed by an epoxide hydrolase. google.com These examples highlight the utility of enzymatic transformations in the synthesis of complex, biologically active molecules derived from scaffolds related to this compound.

Applications of 2 Aminopent 4 Yn 1 Ol As a Versatile Synthetic Building Block

Chiral Auxiliary and Ligand Development in Asymmetric Catalysis

The enantiopure nature of 2-aminopent-4-yn-1-ol makes it an excellent starting material for the development of chiral ligands and auxiliaries essential for asymmetric catalysis. The presence of both a primary amine and a primary alcohol provides two distinct points for modification, allowing for the construction of modular and tunable ligand scaffolds. The design of such ligands is a cornerstone of asymmetric synthesis, as their steric and electronic properties govern the enantioselectivity of catalytic reactions. uu.nldiva-portal.org

The synthesis of chiral ligands often involves a set of straightforward, high-yielding reactions starting from a chiral source like an amino alcohol. beilstein-journals.org Methodologies for transforming simple chiral amines and alcohols into sophisticated ligands are well-established. For instance, chiral aminophosphine (B1255530) ligands can be synthesized through the reaction of the amino group with chlorodiphenylphosphine (B86185) (ClPPh₂), often in the presence of a base. uu.nl This approach could be readily adapted to this compound to create novel P,N-bidentate ligands, where the phosphorus and nitrogen atoms can coordinate to a metal center, creating a chiral environment for catalysis.

Furthermore, the amino alcohol backbone is a common motif in ligands used for enantioselective additions to aldehydes. nih.gov The development of diverse, axially chiral ligands has demonstrated that simple synthetic steps such as reduction, bromination, and hydrogenation can convert a basic chiral molecule into a highly effective ligand framework. nih.gov These strategies highlight the potential of this compound as a precursor for a variety of ligand classes.

| Ligand Class | Synthetic Approach | Key Functional Group Utilized | Potential Application |

|---|---|---|---|

| Aminophosphine Ligands | Reaction with chlorophosphines (e.g., ClPPh₂) | Amine | Rhodium-catalyzed asymmetric hydroformylation uu.nl |

| Pyridyl Alcohol Ligands | Coupling with halopyridines | Amine and/or Alcohol | Enantioselective addition of diethylzinc (B1219324) to aldehydes diva-portal.org |

| BIPOL-based Ligands | Multi-step synthesis involving functional group transformations | Alcohol | Asymmetric additions of alkynes to aldehydes nih.gov |

| Schiff Base Ligands | Condensation with a carbonyl compound (e.g., 2-aminobenzophenone) | Amine | Formation of diastereomeric metal complexes beilstein-journals.org |

The modular nature of these synthetic routes allows for fine-tuning of the ligand's properties by modifying the substituents on the nitrogen or oxygen atoms, or by utilizing the alkyne group for further functionalization. uu.nldiva-portal.org This tunability is crucial for optimizing enantioselectivity in various catalytic processes.

Precursor for the Synthesis of Complex Heterocyclic Compounds

The functional group array of this compound and its isomers makes it an ideal substrate for the synthesis of complex heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. researchgate.net The combination of a nucleophilic amine/hydroxyl group and an electrophilically activatable alkyne within the same molecule enables a variety of intramolecular cyclization strategies.

Gold-catalyzed reactions are particularly effective for activating alkynes toward nucleophilic attack. researchgate.net Research has shown that 3-aminopent-4-yn-1-ols undergo gold-catalyzed intramolecular cyclization of the hydroxy group onto the activated alkyne to afford 2-arylidene-3-aminotetrahydrofurans. researchgate.net Similarly, gold(I) catalysis facilitates an efficient synthesis of N-protected pyrroles from N-protected 5-aminopent-2-yn-1-ol under simple, open-flask conditions. organic-chemistry.org Another method involves electrophilic cyclization using reagents like iodine in the presence of a base to produce iododihydrofurans. smolecule.com

Multicomponent reactions (MCRs) represent another powerful strategy for rapidly building molecular complexity from simple precursors. nih.govbeilstein-journals.org The ability of this compound to act as both a nucleophile (via its amine and alcohol) and an electrophile precursor (via its alkyne) makes it a suitable candidate for MCRs designed to generate diverse heterocyclic libraries. beilstein-journals.orgresearchgate.net These one-pot processes are valued for their high atom economy, operational simplicity, and ability to create highly functionalized molecules in a single step. beilstein-journals.org

| Precursor Type | Catalyst/Reagent | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| 3-Aminopent-4-yn-1-ol | Gold Catalyst | Intramolecular Nucleophilic Cyclization | 3-Aminotetrahydrofuran | researchgate.net |

| N-Protected 5-Aminopent-2-yn-1-ol | Gold(I) Catalyst | Intramolecular Cyclization | N-Protected Pyrrole | organic-chemistry.org |

| This compound | I₂/KOt-Bu | Electrophilic Cyclization | Iododihydrofuran | smolecule.com |

| (Z)-2-En-4-yn-1-ol | Trichloroacetonitrile/DBU | Cyclization/Isomerization | 4-Allenyloxazoline | nih.gov |

These synthetic routes demonstrate the compound's role as a versatile synthon, enabling access to a wide range of important heterocyclic systems like furans, pyrroles, and oxazolines through catalyst-controlled reaction pathways. researchgate.netorganic-chemistry.orgnih.gov

Scaffold for Peptide and Peptidomimetic Construction

Peptidomimetics are designed to mimic the three-dimensional structure and biological function of natural peptides but often exhibit improved stability and pharmacokinetic properties. nih.gov The construction of these molecules frequently relies on non-peptidic scaffolds that can orient amino acid side chains in a specific, bioactive conformation, such as a β-turn. nih.gov

This compound provides a unique and valuable scaffold for this purpose. Its core structure contains an amino and a hydroxyl group, which can serve as anchor points for attaching peptide fragments or amino acid side chains. The stereocenter at C2 allows for precise spatial control over the appended groups. A key feature is the terminal alkyne, which is a versatile functional handle for introducing further diversity. One of the most powerful methods for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. mdpi.com This reaction can be used to conjugate the scaffold to other molecules or to form a 1,2,3-triazole ring, which is recognized as an excellent and stable bioisostere of the amide bond found in peptides. mdpi.com

By functionalizing the amine and hydroxyl groups and utilizing the alkyne, the this compound framework can be used to construct constrained, non-natural oligomers that mimic peptide secondary structures. asinex.comuminho.pt For example, the scaffold could be used to mimic a β-turn, where the alkyne is functionalized to represent the side chain of the i+1 or i+2 residue. This strategy of using a rigid core to replace a portion of the peptide backbone is a validated approach for developing potent and selective therapeutic agents. nih.govupc.edu

| Structural Feature | Role in Peptidomimetic Design | Synthetic Methodology |

|---|---|---|

| Amino and Hydroxyl Groups | Attachment points for peptide chains or amino acid analogues. | Standard peptide coupling (amide bond formation), etherification. |

| Terminal Alkyne | Introduction of side-chain mimics or formation of backbone linkages. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazole rings (amide isosteres). mdpi.com |

| Chiral Center (C2) | Controls the 3D orientation of appended functional groups. | Use of enantiomerically pure starting material. |

| Entire Molecule | Serves as a rigid, non-natural scaffold to mimic peptide turns. nih.gov | Diversity-oriented synthesis by combining the above methods. |

Integration into Advanced Polymer Architectures (Focus on synthetic methodology, not material properties)

The unique functionalities of this compound make it a highly attractive monomer for the synthesis of advanced and well-defined polymer architectures. The focus here is on the synthetic methodologies that enable its incorporation into polymer chains, rather than the properties of the resulting materials. The terminal alkyne group is particularly significant, as it provides access to powerful polymerization and modification techniques.

One of the most prominent methods for integrating such functional monomers is through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper complexes, is a prime example. unibe.ch Using this methodology, this compound could be reacted with di- or polyhalogenated aromatic compounds in a step-growth polymerization to create amine- and hydroxyl-functionalized poly(arylene ethynylene)s. This approach allows for the synthesis of conjugated polymers with pendant functional groups that can be used for further modification.

Additionally, the alkyne functionality is ideal for post-polymerization modification via "click chemistry." smolecule.com A polymer backbone containing pendant azide (B81097) groups can be efficiently functionalized by reacting it with this compound via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Conversely, a polymer could be synthesized from a monomer already containing the this compound unit, leaving the alkyne available for subsequent "clicking" of other molecules, such as fluorescent dyes or bioactive species. These methods provide precise control over the final polymer structure and functionality.

| Methodology | Role of this compound | Key Reaction | Resulting Architecture |

|---|---|---|---|

| Step-Growth Polymerization | A-B type monomer (if derivatized) or co-monomer with a dihalide | Sonogashira Cross-Coupling | Functionalized conjugated polymers (e.g., poly(arylene ethynylene)s) unibe.ch |

| Post-Polymerization Modification | Functionalizing agent | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Polymers with pendant amino alcohol groups smolecule.com |

| Monomer for "Click" Polymerization | Monomer with an alkyne handle | CuAAC with a diazide monomer | Polytriazoles with pendant functional groups |

Role in Medicinal Chemistry and Agrochemical Research (Focus on synthetic strategies)

In medicinal and agrochemical research, this compound serves as a versatile starting fragment for the synthesis of novel bioactive compounds. Its value lies in its ability to be elaborated into more complex structures through diversity-oriented synthesis and fragment-based design strategies. The focus is on the synthetic pathways used to generate libraries of molecules for biological screening. smolecule.com